1-Acetoxy-3-methyl-1,3-butadiene

Asymmetric Catalysis Diels–Alder Diastereoselectivity

1-Acetoxy-3-methyl-1,3-butadiene (CAS 52062-24-5) is a C7 acetoxy-functionalized 1,3-diene that serves as a privileged building block in asymmetric Diels–Alder (DA) cycloadditions. Its 3-methyl substituent and 1-acetoxy donor group confer distinct electronic and steric properties compared to unsubstituted or 1-substituted butadienes, enabling predictable modulation of endo/exo diastereoselectivity, regiocontrol, and enantioselectivity under chiral Lewis-acid catalysis.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B8380704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxy-3-methyl-1,3-butadiene
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(=C)C=COC(=O)C
InChIInChI=1S/C7H10O2/c1-6(2)4-5-9-7(3)8/h4-5H,1H2,2-3H3
InChIKeyKRROLIZNADPOLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetoxy-3-methyl-1,3-butadiene Procurement Guide: A Functionalized Diene for Stereodivergent Cycloaddition


1-Acetoxy-3-methyl-1,3-butadiene (CAS 52062-24-5) is a C7 acetoxy-functionalized 1,3-diene that serves as a privileged building block in asymmetric Diels–Alder (DA) cycloadditions. Its 3-methyl substituent and 1-acetoxy donor group confer distinct electronic and steric properties compared to unsubstituted or 1-substituted butadienes, enabling predictable modulation of endo/exo diastereoselectivity, regiocontrol, and enantioselectivity under chiral Lewis-acid catalysis [1][2]. These features position it as a strategic intermediate in the total synthesis of complex bioactive terpenoids and alkaloids.

Why 1-Acetoxy-3-methyl-1,3-butadiene Cannot Be Replaced by Common Dienes in Stereocontrolled Synthesis


Generic, structurally simpler dienes such as 1-acetoxybutadiene or isoprene cannot recapitulate the stereochemical and regiochemical outcomes achieved with 1-acetoxy-3-methyl-1,3-butadiene [1]. Under identical Cu(II)-bis(oxazoline) catalysis, 1-acetoxybutadiene delivers products with strong endo selectivity, whereas 1-acetoxy-3-methylbutadiene inverts the diastereofacial preference to favor the exo adduct, a reversal that is quantitative and mechanistically predictable [1]. In thermal reactions with pyrimidinone dienophiles, the methyl-bearing diene delivers structurally homogeneous adducts, while isoprene produces inseparable regioisomeric mixtures and butadiene gives only trace yields [2]. These differences render generic substitution detrimental to route efficiency and product purity, directly impacting procurement decisions for multi-step synthetic campaigns.

Quantitative Differentiators of 1-Acetoxy-3-methyl-1,3-butadiene Against Closest Analogs


Endo-to-Exo Diastereoselectivity Reversal vs. 1-Acetoxybutadiene in Catalytic Asymmetric Diels–Alder

Under identical catalysis by [Cu((S,S)-t-Bu-box)](SbF₆)₂ (2 mol %, CH₂Cl₂, –20 °C), 1-acetoxybutadiene reacts with acrylimide 2 to give a cis/trans (endo/exo) ratio of 85:15, whereas 1-acetoxy-3-methylbutadiene reverses the diastereofacial bias to afford a 73:27 ratio in favor of the exo adduct [1]. The major exo diastereomer derived from the methyl-substituted diene was formed with 98% ee and could be isolated enantiomerically pure by direct crystallization (mp 124–125 °C) [1]. This quantitative inversion of diastereoselectivity is attributable to the steric influence of the 3-methyl group on the exo transition state [1].

Asymmetric Catalysis Diels–Alder Diastereoselectivity

Superior Yield and Homogeneity vs. Butadiene and Isoprene in Tetrodotoxin Intermediate Synthesis

When heated at 165 °C with pyrimidinone dienophile 2 in THF, 1-acetoxy-3-methylbutadiene produced crystalline hydroquinazoline adducts 8 (23% yield) and 10 (6% yield, total Diels–Alder adduct yield 50% based on recovered starting material) with high regiochemical fidelity [1]. In contrast, 1,3-butadiene afforded only 11% crude adduct (3% pure crystalline yield), while isoprene provided a regioisomeric mixture of methyl isomers that could not be practically separated [1]. The acetoxy-bearing diene also directly installs an oxygen functionality at the C-8 position of the tetrodotoxin skeleton, eliminating downstream oxidation steps required with isoprene or butadiene [1].

Tetrodotoxin Synthesis Diels–Alder Adducts Regioselectivity

Scalable Enantiopure Crystallization of the Major Exo-Diels–Alder Adduct

The major exo cycloadduct (28) derived from 1-acetoxy-3-methylbutadiene and acrylimide 2 under Cu(II)-BOX catalysis crystallizes enantiomerically pure (98% ee) directly from the unpurified reaction mixture, yielding 57% isolated product on a 50 mmol scale [1]. This crystallization-driven purification obviates chromatographic separation and is a rare asset in process-scale asymmetric synthesis where cost and time are critical variables. The analogous endo adduct from 1-acetoxybutadiene requires chromatography for diastereomer separation [1].

Scalable Synthesis Enantiopure Crystallization Process Chemistry

Stoichiometric Regioselectivity in Halogenoacetal Formation vs. 1-Alkoxy-1,3-dienes

Patent US 4,100,201 exemplifies 1-acetoxy-3-methyl-1,3-butadiene as a preferred ethylenically unsaturated ester substrate for halogenoacetal synthesis via electrophilic halogen addition in alcoholic media [1]. The 3-methyl group ensures that halogenation occurs with complete regiocontrol at the terminal olefinic position, yielding the desired γ-halogenoacetal without formation of constitutional isomers [1]. In contrast, 1-alkoxy-1,3-dienes (such as 1-methoxy-1,3-butadiene) employed in earlier Makin-type processes frequently produce regioisomeric mixtures and require high-temperature catalytic preparation of the starting diene ether [1]. This differentiation is critical when the halogenoacetal is destined for polyene sulphone coupling en route to retinoid or carotenoid frameworks [1].

Halogenoacetal Intermediates Patented Process Regioselectivity

High-Value Application Scenarios Where 1-Acetoxy-3-methyl-1,3-butadiene Outperforms Generic Alternatives


Asymmetric Total Synthesis of Cannabinoid Natural Products (ent-Δ¹-THC)

The Evans group employed 1-acetoxy-3-methylbutadiene as the key diene partner in the catalytic asymmetric Diels–Alder reaction with acryloyl oxazolidinone, achieving 98% ee and exo selectivity (73:27) that directly maps onto the stereochemistry of ent-Δ¹-tetrahydrocannabinol . The enantiopure cycloadduct crystallized spontaneously from the crude mixture on a 50 mmol scale, enabling a four-step conversion to the cannabinoid without chromatographic purification of intermediates . 1-Acetoxybutadiene would deliver the incorrect endo stereochemistry, rendering this route non-viable .

Synthesis of Tetrodotoxin Caged Core Intermediates via Regioselective Diels–Alder Annulation

Keana and co-workers established that 1-acetoxy-3-methylbutadiene reacts with 6-acetylpyrimidinone dienophiles to deliver crystalline hydroquinazoline adducts bearing both the requisite methyl group and the C-8 acetoxy handle for downstream hydroxylation to the fully oxygenated tetrodotoxin core . Isoprene-mediated approaches required lengthy derivatization to isolate a pure regioisomer, while butadiene provided less than 3% of isolable adduct . The acetoxy-bearing diene is thus irreplaceable for efficient construction of the toxin's carbocyclic framework .

Scalable Production of Enantiopure Cyclohexenyl Building Blocks via Direct Crystallization

For process chemistry groups requiring multi-gram to kilogram quantities of enantiopure cyclohexenyl intermediates, 1-acetoxy-3-methylbutadiene enables a crystallization-driven purification that separates the desired exo adduct from its diastereomer without chromatography . At 50 mmol scale, this approach delivered a 57% yield of >98% ee crystalline product (mp 124–125 °C) directly from the reaction vessel . This contrasts with 1-acetoxybutadiene adducts, which remain oils or low-melting solids that necessitate silica gel chromatography, a major cost multiplier at scale .

Terpene and Sesquiterpene Total Synthesis with Enantioselective Cycloaddition

1-Acetoxy-3-methyl-1,3-butadiene was employed as the diene partner in the catalytic asymmetric Diels–Alder reaction with a 3-borylpropenoic acid derivative that served as the key enantioselective step in the total synthesis of (+)-paniculide A, a highly oxidized sesquiterpene . The 3-methyl substituent ensured the correct substitution pattern on the cyclohexene ring while the acetoxy group provided a versatile handle for subsequent oxidative elaboration to the natural product's oxygen-rich core .

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